molecular formula C4H6Cl2 B158312 3-Chloro-2-chloromethyl-1-propene CAS No. 1871-57-4

3-Chloro-2-chloromethyl-1-propene

Cat. No. B158312
CAS RN: 1871-57-4
M. Wt: 124.99 g/mol
InChI Key: XJFZOSUFGSANIF-UHFFFAOYSA-N
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Description

3-Chloro-2-chloromethyl-1-propene is used in the synthesis of 2,11-bis (methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .


Synthesis Analysis

The synthesis of 3-Chloro-2-chloromethyl-1-propene involves a series of reactions starting with pentaerythritol and pyridine . The reaction mixture is heated to 120-130°C until no more sulfur dioxide is evolved .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-chloromethyl-1-propene can be viewed using Java or Javascript .


Chemical Reactions Analysis

3-Chloro-2-chloromethyl-1-propene can be used in the synthesis of 2,11-bis (methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .


Physical And Chemical Properties Analysis

3-Chloro-2-chloromethyl-1-propene is a liquid at room temperature . It has a boiling point of 138°C and a melting point of -14°C . The density of this compound is 1.08 g/mL at 25°C .

Scientific Research Applications

Application Summary

3-Chloro-2-chloromethyl-1-propene (3CMP) is used in a comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions with the OH radical .

Method of Application

The detailed reaction mechanism of 3CMP with the OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with the OH radical .

Results and Outcomes

The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which are identified experimentally . These products may be transported to the stratosphere which will affect the ozone layer .

Organic Synthesis

Application Summary

3-Chloro-2-chloromethyl-1-propene can be used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase . It can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .

Results and Outcomes

The outcomes of these syntheses are the production of 2,11-bis(methylidene)spermine and (−)-grandisol . These compounds have potential applications in various fields, including medicine and agriculture .

Organic Solvent

Application Summary

3-Chloro-2-chloromethyl-1-propene (3CMP) is used as an organic solvent in various industrial applications .

Results and Outcomes

The outcomes of these applications are the production of various industrial products . These products have potential applications in various fields, including manufacturing and processing .

Intermediate for Synthesis

Application Summary

3CMP is used as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .

Results and Outcomes

The outcomes of these syntheses are the production of various organic compounds, pesticides, and textile additives . These compounds have potential applications in various fields, including agriculture and textiles .

Synthesis of Conjugated Polymers

Application Summary

3-Chloro-2-chloromethyl-1-propene (3CMP) can be used in the synthesis of branched side chains of conjugated polymers .

Results and Outcomes

The outcomes of these syntheses are the production of various conjugated polymers . These polymers have potential applications in various fields, including materials science and electronics .

Total Synthesis of (−)-Grandisol

Application Summary

3CMP can also be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .

Results and Outcomes

The outcomes of these syntheses are the production of (−)-grandisol . This compound has potential applications in various fields, including medicine and agriculture .

Safety And Hazards

3-Chloro-2-chloromethyl-1-propene is considered hazardous . It is flammable and toxic if swallowed . It causes skin irritation and may cause respiratory irritation . It is fatal if inhaled .

Future Directions

3-Chloro-2-chloromethyl-1-propene is used as a reactant for the synthesis of cyclobutanone . It was used to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .

properties

IUPAC Name

3-chloro-2-(chloromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZOSUFGSANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022166
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Molecular Weight

124.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-chloromethyl-1-propene

CAS RN

1871-57-4
Record name 3-Chloro-2-(chloromethyl)-1-propene
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Record name 3-Chloro-2-chloromethyl-1-propene
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Record name 1871-57-4
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Record name 3-Chloro-2-(chloromethyl)-1-propene
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Record name 3-chloro-2-(chloromethyl)propene
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Record name 3-CHLORO-2-CHLOROMETHYL-1-PROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
KM Lynch, WP Dailey - The Journal of Organic Chemistry, 1995 - ACS Publications
The remarkably direct Szeimies synthesis1 of [1.1. 1]-propellane (1) has allowed the investigation of many reactions of this compound on a preparative scale. 2 The Szeimies method …
Number of citations: 66 pubs.acs.org
A Mooradian, JB Cloke - Journal of the American Chemical …, 1945 - ACS Publications
The present work on 3-chloro-2-chloromethyl-1-propene (I), H2C= C (CH2C1) 2, was undertaken in connection with a study of certain chlorinated ethylenic hydrocarbons and nitriles to …
Number of citations: 78 pubs.acs.org
WS Ropp, CW Gould, HM Engelmann… - Journal of the American …, 1951 - ACS Publications
… The dimer formed from 3-chloro-2-chloromethyl1-propene was … of 3-Chloro-2-chloromethyl-1-propene … of trimeric 3-chloro-2-chloromethyl1-propene was …
Number of citations: 5 pubs.acs.org
Q Shen - Journal of Molecular Structure, 1979 - Elsevier
The molecular structure of 3-chloro-2-chloromethyl-1-propene has been studied by electron diffraction in the gas phase at a nozzle temperature of 90C. The experimental data are …
Number of citations: 4 www.sciencedirect.com
EC Tuazon, R Atkinson, AM Winer, JN Pitts - Archives of Environmental …, 1984 - Springer
… Additionally, the rate constants for the reactions of OH radical and 0 3 with 3-chloro-2-chloromethyl-1-propene [CH 2 = ~C(CH2C1) 2] were measured. These rate constants, along with …
Number of citations: 52 link.springer.com
LF Hatch, JJ Russ, LB Gordon - Journal of the American Chemical …, 1947 - ACS Publications
A new acidimetric method of general appli-cability has been developed for the determination of secondary aliphatic amines in the presence of primary amines and ammonia. The …
Number of citations: 17 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
AA Khalaf, HA Albar, SO Bahaffi - Revue Roumaine de Chimie, 2006 - revroum.lew.ro
The major alkylation products of benzene with 3-chloro-(2-chloromethyl)-1-propene (1) and H2SO4 catalyst were 1, 1-di (chloromethyl) ethylbenzene (2), three simple isomeric dimers …
Number of citations: 1 revroum.lew.ro
P Cysewski, A Gackowska, J Gaca - Chemosphere, 2006 - Elsevier
… the studied system (H 2 O 2 /Cl − /H + ), both ionic and radical RFCh are formed, therefore, hypothesis is that 1,2-dichloro-2-methylpropane (VII) and 3-chloro-2-chloromethyl-1-propene (…
Number of citations: 8 www.sciencedirect.com
T Axenrod, KK Das, H Yazdekhasti… - Organic preparations …, 1997 - Taylor & Francis
Scheme 1 the corresponding dichloride, but with the substantial advantage that the Hl3r/HOAc treatment of pentaerythritol in this procedure leads in good yield"-I9 to tris (bromomethy1) …
Number of citations: 9 www.tandfonline.com

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